![molecular formula C14H16N2 B13740486 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline is a nitrogen-containing heterocyclic compound. It is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system that includes a pyrrole ring and a quinoline ring, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the starting materials might include substituted anilines and ketones, which undergo cyclization in the presence of catalysts like Lewis acids. The reaction conditions often involve refluxing in solvents such as toluene or ethanol, followed by purification steps like recrystallization or chromatography .
Analyse Des Réactions Chimiques
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of dihydro derivatives.
Applications De Recherche Scientifique
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mécanisme D'action
The mechanism of action of 6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline can be compared with other similar compounds such as:
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline: Known for its antitumor and antimicrobial activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Investigated for its potential as a necroptosis inhibitor.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting a wide range of biological activities, including antibacterial and antiviral properties
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H16N2 |
|---|---|
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
6,6,8-trimethyl-1,5-dihydropyrrolo[2,3-g]quinoline |
InChI |
InChI=1S/C14H16N2/c1-9-8-14(2,3)16-13-6-10-4-5-15-12(10)7-11(9)13/h4-8,15-16H,1-3H3 |
Clé InChI |
VLTRJHBGRVFJLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1C=C3C(=C2)C=CN3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
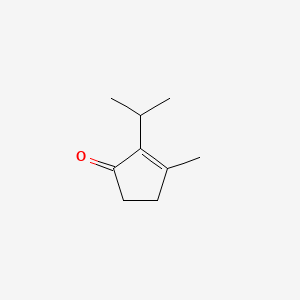
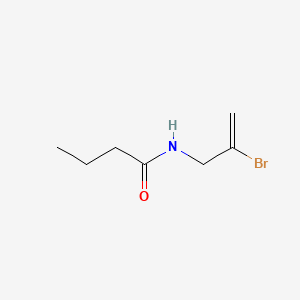

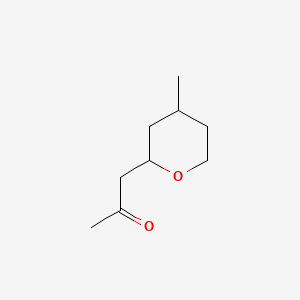

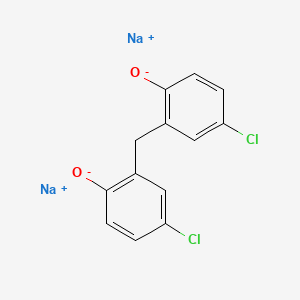
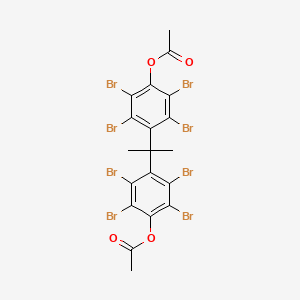
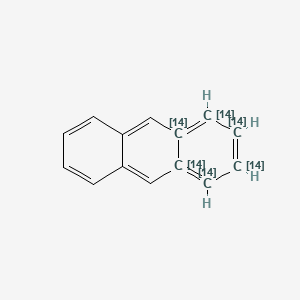

![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
